5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol This compound is characterized by its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a pyridine ring, along with a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is determined by the functional groups present and the conditions under which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-3-amine include:
- 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine
- 5-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and potential applications. The presence of both cyclopropoxy and isopropoxy groups, along with a methylated amine, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-12-11(16-10-4-5-10)6-9(13-3)7-14-12/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
IMUATSHGFUJZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)NC)OC2CC2 |
Origin of Product |
United States |
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